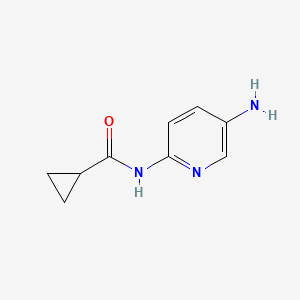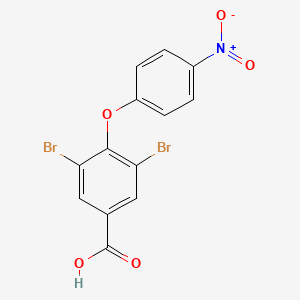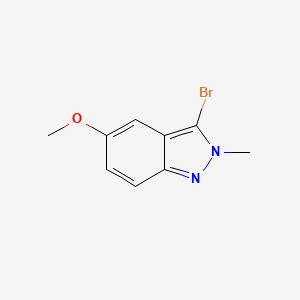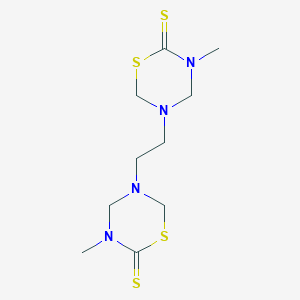
N-(5-aminopyridin-2-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(5-aminopyridin-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number: 919028-62-9 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(5-amino-2-pyridinyl)cyclopropanecarboxamide . The InChI code for this compound is 1S/C9H11N3O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2,10H2,(H,11,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 177.21 . Unfortunately, specific physical properties like melting point, boiling point, and density are not available in the data I have.Applications De Recherche Scientifique
PET Tracers for Neuropsychiatric Disorders
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing that these compounds have high affinity and selectivity for 5-HT1A receptors, making them promising PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, was highlighted for its high brain uptake and stability, suggesting potential for advanced brain imaging techniques (García et al., 2014).
Imaging of GSK-3 Enzyme in Alzheimer's Disease
Gao et al. (2017) synthesized isonicotinamides with cyclopropanecarboxamide structures as potential PET agents for imaging the GSK-3 enzyme in Alzheimer's disease. These compounds were developed to improve the diagnosis and understanding of Alzheimer's disease, highlighting the role of GSK-3 enzyme in its pathogenesis. The synthesis approach emphasized the potential of these compounds in neurodegenerative disease research (Gao et al., 2017).
Anticancer Activity
Jayarajan et al. (2019) conducted experimental and computational studies on derivatives of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide, evaluating their non-linear optical (NLO) properties and molecular docking analyses. These studies explored the binding modes of the compounds with the colchicine binding site of tubulin, indicating potential anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antimicrobial and Herbicidal Activities
Akbari (2018) synthesized new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives and assessed their antimicrobial activities. This research signifies the broad spectrum of applications of these compounds, extending their utility to fields beyond neuroscience, including agriculture (Akbari, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMZQTANRUNAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919028-62-9 | |
| Record name | N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302765.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302778.png)
![6-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)chromen-2-one](/img/structure/B3302780.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxyethan-1-one](/img/structure/B3302795.png)
![5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline](/img/structure/B3302806.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B3302810.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)